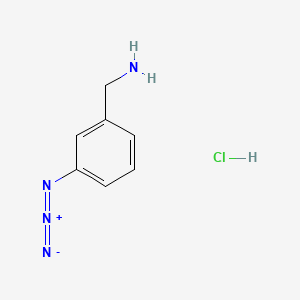

1-(3-Azidophenyl)methanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2866307-31-3 |

|---|---|

Molecular Formula |

C7H9ClN4 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

(3-azidophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H8N4.ClH/c8-5-6-2-1-3-7(4-6)10-11-9;/h1-4H,5,8H2;1H |

InChI Key |

SDGSCMUPGVIDEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Azidophenyl Methanamine Hydrochloride

Precursor Synthesis and Starting Material Design

The design of a synthetic route for 1-(3-azidophenyl)methanamine hydrochloride hinges on the strategic selection of a starting material that allows for the regioselective introduction of both the azide (B81097) and the methanamine groups. A common and logical approach is to begin with a 3-substituted aniline (B41778) derivative, where the amino group serves as a handle for introducing the azide, and the other substituent is a precursor to the methanamine moiety.

The aniline moiety is a crucial component in numerous pharmaceuticals and organic materials. beilstein-journals.org However, the inherent ortho- and para-directing nature of the amino group makes the synthesis of meta-substituted anilines a challenge. beilstein-journals.org Therefore, synthetic strategies often rely on starting materials where the substitution pattern is already established.

Common precursors for this synthesis could include:

3-Aminobenzaldehyde: This compound provides a direct precursor where the amino group can be converted to an azide and the aldehyde group can be converted to the methanamine.

3-Aminobenzonitrile: The nitrile group can be reduced to the required primary amine of the methanamine moiety.

3-Nitrobenzylamine: In this case, the benzylamine (B48309) portion is already present. The synthesis would involve the reduction of the nitro group to an amine, which is then converted to the azide.

The synthesis of such precursors can be achieved through various standard organic chemistry transformations, often starting from readily available disubstituted benzene (B151609) compounds. For example, meta-nitroaniline can be a versatile starting point for accessing various 3-substituted aniline derivatives.

Organic azides are compounds containing the N₃ functional group. nih.gov They are valuable intermediates in organic synthesis, notably as precursors to primary amines and for their participation in cycloaddition reactions. nih.govwikipedia.org The introduction of an azide group onto an aromatic ring is most commonly achieved from a primary aromatic amine precursor.

The conversion of a primary aromatic amine to an aryl azide is a well-established two-step process involving diazotization followed by azide substitution.

Diazotization: This reaction converts a primary aromatic amine into a diazonium salt. iitk.ac.in It is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl). iitk.ac.inorganic-chemistry.org The reaction is carried out at low temperatures, generally between 0 and 10 °C, to ensure the stability of the resulting diazonium salt. iitk.ac.inyoutube.com Aromatic diazonium salts are relatively stable at these temperatures compared to their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring. libretexts.org

Azide Formation: The resulting aqueous solution of the diazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃). wikipedia.org The azide anion (N₃⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium salt to form the aryl azide. This reaction is a key step in the Sandmeyer-type reactions. organic-chemistry.org

| Step | Reactants | Reagents | Intermediate/Product | Typical Conditions |

| 1 | 3-Substituted Aniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 3-Substituted Benzenediazonium Chloride | 0-10 °C |

| 2 | 3-Substituted Benzenediazonium Chloride | Sodium Azide (NaN₃) | 3-Substituted Phenyl Azide | 0-10 °C |

While diazotization is the most prevalent method for synthesizing aryl azides from anilines, other strategies exist for introducing the azide functionality in different contexts. For instance, nucleophilic aromatic substitution (SNAr) can be employed if the aromatic ring is sufficiently activated by electron-withdrawing groups. However, for a precursor like 3-aminobenzaldehyde, the diazotization route is more direct and efficient. Another method involves the displacement of a halide with an azide salt, such as sodium azide, which is a common way to prepare alkyl azides. wikipedia.org This could be a viable route if the starting material was, for example, 1-(3-iodophenyl)methanamine.

The final key transformation is the formation of the primary amine on the benzylic carbon. The choice of method depends on the functional group present in the 3-azidophenyl precursor.

Reductive amination is a highly effective method for converting a carbonyl group (an aldehyde or ketone) into an amine. wikipedia.orglibretexts.org This process involves two main steps: the formation of an imine from the carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. libretexts.orglibretexts.org

For the synthesis of 1-(3-azidophenyl)methanamine, the precursor would be 3-azidobenzaldehyde (B2610746). The reaction would proceed as follows:

Imine Formation: 3-Azidobenzaldehyde reacts with an ammonia (B1221849) source (such as ammonia itself or ammonium (B1175870) chloride) to form an intermediate imine. This is a nucleophilic addition reaction to the carbonyl group. wikipedia.org

Reduction: The imine intermediate is then reduced in situ to the primary amine. A variety of reducing agents can be used for this step. masterorganicchemistry.com

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): This is a particularly useful reagent as it is selective for the reduction of imines in the presence of aldehydes, allowing for a one-pot reaction. masterorganicchemistry.comchemistrysteps.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reducing agent often used as an alternative to NaBH₃CN. masterorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas (H₂) over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) can also be used. wikipedia.org However, care must be taken with this method as catalytic hydrogenation can also reduce the azide group to an amine. nih.govwikipedia.org

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 1-(3-azidophenyl)methanamine, with hydrochloric acid (often as a solution in an organic solvent like methanol (B129727) or ether) to precipitate the desired salt. derpharmachemica.comgoogle.com

| Precursor | Amine Source | Reducing Agent | Product |

| 3-Azidobenzaldehyde | Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) | 1-(3-Azidophenyl)methanamine |

| 3-Azidobenzaldehyde | Ammonia (NH₃) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1-(3-Azidophenyl)methanamine |

Formation of the Methanamine Moiety

Nitrile Reduction Routes

The primary route for the synthesis of 1-(3-azidophenyl)methanamine involves the reduction of the nitrile group of the precursor, 3-azidobenzonitrile. This transformation is critical as it introduces the primary amine functionality. Several methods can be employed for this reduction, with catalytic hydrogenation and chemical reduction being the most common.

Catalytic hydrogenation stands out as an efficient method for nitrile reduction. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The choice of catalyst is crucial to selectively reduce the nitrile group without affecting the azide functionality, which is susceptible to reduction. For instance, a palladium-on-carbon (Pd/C) catalyst can be employed under controlled conditions to achieve this selectivity. The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol at a specific temperature and pressure to facilitate the reaction while minimizing side reactions.

Alternatively, chemical reducing agents can be utilized. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. However, its high reactivity necessitates careful handling and anhydrous reaction conditions. The reaction is typically performed in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). A key consideration when using LiAlH₄ is its potential to also reduce the azide group. Therefore, careful control of stoichiometry and reaction temperature is paramount to achieve the desired selective reduction of the nitrile.

Another class of chemical reducing agents includes borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or sodium borohydride (B1222165) in the presence of a catalyst. These reagents can offer a milder alternative to LiAlH₄, potentially providing better selectivity for the nitrile group over the azide.

Table 1: Comparison of Nitrile Reduction Methods for 3-Azidobenzonitrile

| Reduction Method | Reagents | Typical Solvents | Key Considerations |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Ethanol, Methanol | Potential for azide reduction; requires specialized pressure equipment. |

| Chemical Reduction | LiAlH₄ | Diethyl ether, THF | Highly reactive, requires anhydrous conditions; potential for azide reduction. |

| Chemical Reduction | BH₃-THF | THF | Milder than LiAlH₄; may offer better selectivity. |

Hydrochloride Salt Formation and Purification Strategies

Following the successful reduction of the nitrile to the primary amine, the next step is the formation of the hydrochloride salt. This is a crucial step as the salt form often exhibits improved stability, crystallinity, and handling properties compared to the free base. The formation of this compound is typically achieved by treating the free amine with hydrochloric acid.

Several methods can be employed for this salt formation. One common approach involves dissolving the crude amine in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol, and then adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. For instance, a solution of methanolic HCl can be added to a solution of the amine in methanol, leading to the crystallization of the desired hydrochloride salt.

Purification of the hydrochloride salt is essential to remove any unreacted starting materials, by-products from the reduction step, and any excess hydrochloric acid. Recrystallization is a powerful technique for purifying crystalline solids. The crude this compound can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the salt decreases, leading to the formation of pure crystals. The choice of solvent is critical and is often determined empirically. Common solvents for recrystallization of amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures of these with other solvents like diethyl ether or hexane.

Another purification strategy involves washing the isolated salt with a solvent in which the desired product has low solubility, while the impurities are more soluble. This can help to remove residual solvents and minor impurities.

Optimization of Reaction Conditions and Scalability Considerations

The successful synthesis of this compound on a larger scale requires careful optimization of reaction conditions and consideration of scalability factors.

Catalyst Systems and Solvent Effects

In the context of catalytic hydrogenation, the choice of catalyst and solvent system significantly impacts the reaction's efficiency and selectivity. For the reduction of 3-azidobenzonitrile, a catalyst system that favors the hydrogenation of the nitrile over the azide is paramount. While palladium on carbon is a common choice, other catalysts such as platinum on carbon or Raney nickel could also be investigated. The catalyst loading, or the amount of catalyst used relative to the substrate, is another important parameter to optimize. A lower catalyst loading is generally preferred for economic and environmental reasons, but it must be sufficient to drive the reaction to completion in a reasonable timeframe.

The solvent can influence the reaction in several ways, including the solubility of the reactants and the catalyst's activity. Protic solvents like ethanol and methanol are often used in catalytic hydrogenations. The polarity of the solvent can affect the rate and selectivity of the reaction. For instance, a solvent system that enhances the interaction of the nitrile group with the catalyst surface while minimizing the interaction of the azide group could lead to improved selectivity.

Table 2: Parameters for Optimization of 3-Azidobenzonitrile Reduction

| Parameter | Variables to Consider | Impact on Reaction |

| Catalyst | Pd/C, Pt/C, Raney Ni | Selectivity, reaction rate, cost |

| Catalyst Loading | 1-10 mol% | Reaction rate, cost-effectiveness |

| Solvent | Ethanol, Methanol, THF | Solubility, catalyst activity, selectivity |

| Temperature | 25-80 °C | Reaction rate, side reactions |

| Pressure | 1-10 atm (for hydrogenation) | Reaction rate, safety |

Efficiency and Atom Economy in Synthetic Routes

The efficiency of a synthetic route can be assessed by its chemical yield and its atom economy. The chemical yield refers to the amount of product obtained relative to the theoretical maximum. A high yield is desirable as it indicates an efficient conversion of the starting material to the product.

Atom economy, a concept central to green chemistry, measures how many atoms from the reactants are incorporated into the final desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product.

In the synthesis of this compound via the reduction of 3-azidobenzonitrile, the atom economy of the reduction step itself is high. For example, in a catalytic hydrogenation, the only other reactant is hydrogen, which is fully incorporated into the product.

Mechanistic Investigations of Reactions Involving 1 3 Azidophenyl Methanamine Hydrochloride

Elucidation of Azide (B81097) Formation Mechanisms

The synthesis of the azido (B1232118) functional group in 1-(3-azidophenyl)methanamine hydrochloride typically proceeds through the diazotization of a corresponding aniline (B41778) precursor, followed by substitution with an azide salt. This well-established pathway for creating aryl azides involves several key mechanistic steps, starting from a molecule like 3-aminobenzylamine (B1275103) or a protected derivative.

The process is initiated by the formation of a diazonium salt. In an acidic medium (e.g., hydrochloric acid), sodium nitrite (B80452) (NaNO₂) generates the nitrosonium ion (NO⁺). This potent electrophile is then attacked by the nucleophilic primary amino group of the aniline precursor. This leads to the formation of an N-nitrosamine intermediate. Following a series of proton transfers, the nitrosamine (B1359907) tautomerizes to a diazohydroxide. Subsequent protonation of the hydroxyl group forms a good leaving group (water), which is eliminated to yield a resonance-stabilized aryl diazonium ion.

The final step is the reaction of the aryl diazonium salt with an azide source, most commonly sodium azide (NaN₃). The mechanism for this displacement of dinitrogen (N₂) is subject to some debate in the literature but is generally understood to proceed via nucleophilic attack by the azide ion on the terminal nitrogen of the diazonium group. This can form highly unstable pentazene or pentazole intermediates. durham.ac.uk These intermediates rapidly decompose, releasing stable nitrogen gas and forming the desired aryl azide. durham.ac.uk

Table 1: Proposed Mechanistic Steps for Aryl Azide Formation

| Step | Reactants | Key Intermediate | Product of Step |

| 1. Diazotization | 3-Aminophenyl precursor, NaNO₂, HCl | Aryl diazonium salt | 3-(Aminomethyl)benzenediazonium chloride |

| 2. Azide Substitution | Aryl diazonium salt, NaN₃ | Pentazene/Pentazole | 1-(3-Azidophenyl)methanamine |

Study of Reductive Amination and Amine Derivatization Mechanisms

The primary amine functionality in 1-(3-azidophenyl)methanamine is commonly introduced via the reductive amination of 3-azidobenzaldehyde (B2610746). This versatile one-pot reaction combines the formation of an imine with its immediate reduction to an amine. wikipedia.org

The mechanism begins with the nucleophilic attack of an amine source, such as ammonia (B1221849), on the electrophilic carbonyl carbon of 3-azidobenzaldehyde. This addition reaction forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.org Under the typically neutral to weakly acidic conditions of the reaction, the hemiaminal is in equilibrium with the starting materials. wikipedia.org The hemiaminal then undergoes dehydration, a process often catalyzed by a trace amount of acid, to form an imine. The removal of water drives the equilibrium toward the imine product. youtube.com

Concurrently, a reducing agent present in the reaction mixture reduces the C=N double bond of the imine as it is formed. A key feature of this process is the choice of reducing agent. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde. chemistrysteps.commasterorganicchemistry.com The mechanism of reduction involves the transfer of a hydride ion (H⁻) from the borohydride (B1222165) reagent to the electrophilic carbon of the imine, yielding the final primary amine. chemistrysteps.com

Once formed, the primary amine of 1-(3-azidophenyl)methanamine can undergo various derivatization reactions, such as N-alkylation or N-acylation, following standard mechanistic pathways for primary amines.

Table 2: General Mechanism of Reductive Amination

| Step | Description | Key Intermediate |

| 1 | Nucleophilic attack of ammonia on 3-azidobenzaldehyde | Hemiaminal |

| 2 | Dehydration of the hemiaminal | Imine |

| 3 | Hydride reduction of the imine | 1-(3-Azidophenyl)methanamine |

Stereochemical Outcomes in Asymmetric Syntheses (if applicable)

The compound 1-(3-azidophenyl)methanamine is achiral as its benzylic carbon is bonded to two hydrogen atoms. Therefore, asymmetric synthesis to produce a single enantiomer is not applicable to the molecule itself.

However, if a substituent were present on the benzylic carbon, creating a chiral center, several strategies for asymmetric synthesis could be employed to control the stereochemical outcome. These methods are broadly applicable to the synthesis of chiral benzylic amines.

One prominent approach is the use of a chiral auxiliary. For instance, a chiral sulfinamide, such as tert-butanesulfinamide, could be condensed with 3-azidobenzaldehyde to form a chiral N-sulfinylimine. The subsequent diastereoselective reduction of this imine, directed by the chiral auxiliary, would yield a single diastereomer of the protected amine. Acid-mediated cleavage of the sulfinyl group would then furnish the desired chiral primary amine with high enantiomeric excess.

Alternatively, catalytic asymmetric reduction of the intermediate imine (formed from 3-azidobenzaldehyde and ammonia) could be achieved using a chiral catalyst. This can involve transition-metal catalysts (e.g., Iridium or Rhodium) complexed with chiral phosphine (B1218219) ligands in the presence of a hydrogen source, or the use of chiral organocatalysts that deliver a hydride from a source like a Hantzsch ester in a stereoselective manner.

Reaction Kinetics and Transition State Analysis

Azide Formation: The diazotization of anilines is typically a fast reaction. The subsequent substitution of the diazonium group by azide can be the rate-determining step. The rate law would likely show a dependence on the concentration of both the diazonium salt and the azide nucleophile: Rate = k[Ar-N₂⁺][N₃⁻]. The rate constant, k, would be influenced by temperature, solvent, and the electronic nature of the substituents on the aromatic ring.

Reductive Amination: The kinetics of this one-pot reaction are complex. The rate is highly pH-dependent, as both the formation of the imine (which is acid-catalyzed) and the stability and reactivity of the hydride reducing agent are affected by pH. Generally, imine formation is considered the rate-limiting step. The rate would depend on the concentrations of the aldehyde, the amine source, and the acid catalyst.

Transition State Analysis:

Azide Formation: The transition state for the displacement of N₂ by the azide ion likely involves a loose association where the N-N bond of the azide nucleophile begins to form with the terminal nitrogen of the diazonium ion, leading to the unstable pentazene intermediate. The subsequent collapse to the aryl azide and N₂ involves a cyclic transition state.

Reductive Amination: The key transition state in the reduction step involves the transfer of a hydride from the borohydride reagent to the imine carbon. This is envisioned as a four-centered transition state where the boron atom coordinates to the imine nitrogen, facilitating the delivery of the hydride to the electrophilic carbon. For an asymmetric catalytic reduction, the geometry of the transition state would be rigidly controlled by the chiral catalyst to favor the approach of the hydride from one specific face of the imine.

Table 3: Theoretical Kinetic Parameters for Key Synthesis Steps

| Reaction | Expected Rate Law | Key Influencing Factors |

| Diazonium Salt Formation | Rate = k[Aniline][HNO₂] | pH, Temperature |

| Azide Substitution | Rate = k[Ar-N₂⁺][N₃⁻] | Temperature, Solvent |

| Reductive Amination | Rate = k[Aldehyde][Amine][H⁺] | pH, Temperature, Reducing Agent Conc. |

Reactivity and Functional Group Transformations of 1 3 Azidophenyl Methanamine Hydrochloride

Transformations Involving the Azide (B81097) Functionality

The azide group is a versatile functional group that participates in several important chemical reactions, enabling the synthesis of a wide array of compounds.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, regioselectivity, and mild reaction conditions. researchgate.net This reaction facilitates the formation of 1,2,3-triazole rings from azides and terminal alkynes. The Cu(I)-catalyzed process significantly accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.orgnih.gov

A key feature of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govrsc.org This is in contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org The copper catalyst directs the reaction pathway to favor the formation of the 1,4-isomer. nih.gov The reaction is compatible with a wide range of functional groups and can be performed in various solvents, including aqueous solutions, making it a versatile tool in organic synthesis, medicinal chemistry, and materials science. researchgate.netorganic-chemistry.org The synthesis of various 1,2,3-triazoles can be achieved using diverse alkynes and azides with catalytic amounts of an alkynylcopper(I) complex. mdpi.com

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

|---|---|---|

| Catalyst | None | Copper(I) |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers organic-chemistry.orgwikipedia.org | Exclusively 1,4-disubstituted isomer organic-chemistry.orgnih.govrsc.org |

| Reaction Conditions | Elevated temperatures organic-chemistry.orgwikipedia.org | Room temperature, aqueous conditions possible organic-chemistry.org |

| Reaction Rate | Slow | Rate acceleration of 107 to 108organic-chemistry.org |

The efficiency of the CuAAC reaction can be significantly enhanced through the use of appropriate ligands and by optimizing the catalyst system. Ligands play a crucial role in stabilizing the Cu(I) oxidation state, which is essential for the catalytic cycle, and in accelerating the reaction rate. nih.govnih.gov Tris(triazolylmethyl)amine ligands are commonly used and have been shown to be effective. tdl.orgmedchemexpress.com The choice of ligand can be tailored to the specific reaction conditions, such as the solvent and substrate concentration. nih.gov For instance, in aqueous environments, weaker ligands may be preferable to prevent the formation of inhibitory copper chelates. nih.gov

Several copper sources can be employed, including Cu(I) salts or in situ reduction of Cu(II) salts, often with sodium ascorbate. nih.gov The development of heterogeneous catalysts, such as NiO/Cu2O/CuO nanocomposites, offers advantages in terms of catalyst separation and recycling. researchgate.net Optimization of reaction conditions, including the use of specific solvents or techniques like ultrasound irradiation, can further improve reaction efficiency and yields. researchgate.net

| Component | Examples | Role/Function |

|---|---|---|

| Copper Source | CuSO4/Sodium Ascorbate, CuI, Copper Nanoparticles researchgate.netnih.gov | Provides the active Cu(I) catalyst |

| Ligands | Tris(triazolylmethyl)amines (e.g., THPTA), Tris(pyridylmethyl)amines, Benzimidazole-based ligands nih.govtdl.orgmedchemexpress.com | Stabilize Cu(I), accelerate the reaction, prevent side reactions nih.govnih.gov |

| Reducing Agent | Sodium Ascorbate nih.gov | Reduces Cu(II) to Cu(I) in situ |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that occurs between an azide and a strained cycloalkyne without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the relief of ring strain in the cycloalkyne as it forms the more stable triazole ring. magtech.com.cnnih.gov This catalyst-free approach is particularly valuable in biological systems where the toxicity of copper catalysts can be a concern. nih.gov

The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. magtech.com.cn Cyclooctynes are commonly used, and their reactivity can be enhanced by introducing electron-withdrawing groups or by fusing aryl rings to increase ring strain. magtech.com.cnnih.gov This reaction is known for its high efficiency, rapid kinetics, and high selectivity. magtech.com.cn

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219), typically a triarylphosphine, to form an iminophosphorane (also known as an aza-ylide). sigmaaldrich.comwikipedia.org This reaction proceeds under mild conditions with high chemoselectivity. sigmaaldrich.com The resulting iminophosphorane can be hydrolyzed in the presence of water to yield a primary amine and a phosphine oxide, a process known as the Staudinger reduction. wikipedia.org

The Staudinger ligation is a modification of this reaction that leads to the formation of a stable amide bond. sigmaaldrich.com This is achieved by incorporating an electrophilic trap, such as an ester, in proximity to the phosphine. The initially formed aza-ylide undergoes an intramolecular reaction with the trap to form the amide bond. raineslab.com The "traceless" version of the Staudinger ligation is particularly useful in bioconjugation, as the phosphine oxide byproduct is not incorporated into the final product. raineslab.com

The azide functional group can be readily reduced to a primary amine through various methods. The Staudinger reduction, as mentioned above, is a very mild method for this transformation, utilizing triphenylphosphine (B44618) followed by aqueous workup. organic-chemistry.org

Other common methods for azide reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). organic-chemistry.org However, care must be taken as some conditions can also reduce other functional groups. Chemical reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can also be employed. For instance, NaBH4 in conjunction with a catalytic amount of tin(IV) 1,2-benzenedithiolate has been shown to reduce various azides to amines in excellent yields under mild conditions. organic-chemistry.orgcmu.edu The choice of reducing agent and conditions allows for chemoselective reduction of the azide in the presence of other functional groups. organic-chemistry.org

Reduction of the Azide Group to an Amine

Transformations Involving the Primary Amine Functionality

The primary amine group of 1-(3-azidophenyl)methanamine is a nucleophilic center that readily participates in a wide array of bond-forming reactions.

Acylation is a fundamental transformation of primary amines. The reaction of 1-(3-azidophenyl)methanamine with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base (e.g., triethylamine, pyridine), yields stable amide derivatives. This reaction is generally high-yielding and proceeds under mild conditions. youtube.comkhanacademy.org Friedel-Crafts acylation, which involves the acylation of the aromatic ring, is generally not feasible for substrates with amine groups, as the amine's lone pair coordinates strongly with the Lewis acid catalyst, deactivating the ring. libretexts.orgmasterorganicchemistry.com

Sulfonylation , the reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride), proceeds similarly to acylation to form sulfonamides. This reaction is also typically performed in the presence of a base to neutralize the HCl byproduct.

Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, direct alkylation with alkyl halides can be difficult to control, often resulting in over-alkylation (polyalkylation) and the formation of quaternary ammonium (B1175870) salts. libretexts.org Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate followed by reduction, is a more controlled method for synthesizing secondary or tertiary amines.

Beyond simple acylation with pre-formed acyl chlorides, amide bonds can be formed directly by coupling the amine with a carboxylic acid. luxembourg-bio.com This transformation requires the use of a coupling reagent to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium salts such as HATU. luxembourg-bio.comunimi.it Alternatively, metal-based catalysts, for instance those involving titanium tetrachloride (TiCl₄), can mediate the direct condensation of carboxylic acids and amines. nih.govcore.ac.uk

Urea bond formation is another key reaction of the primary amine. nih.gov Symmetrical or unsymmetrical ureas can be synthesized by reacting 1-(3-azidophenyl)methanamine with various reagents. The most direct method involves reaction with an isocyanate. Other methods include the use of phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) or diphenyl carbonate. researchgate.netorganic-chemistry.org These reactions are fundamental in medicinal chemistry for creating molecules that can act as effective hydrogen bond donors and acceptors. nih.gov

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Amide Formation | R-COOH + DCC or HATU | N-Substituted Amide | luxembourg-bio.com |

| Amide Formation | R-COCl + Base (e.g., Pyridine) | N-Substituted Amide | nih.gov |

| Urea Formation | R-NCO (Isocyanate) | N,N'-Disubstituted Urea | organic-chemistry.org |

| Urea Formation | Carbonyldiimidazole (CDI), then R-NH₂ | N,N'-Disubstituted Urea | researchgate.net |

The reaction of a primary amine with an aldehyde or ketone yields an imine , also known as a Schiff base. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.orglibretexts.org The reaction is reversible and the rate is often optimal at a mildly acidic pH of around 4-5. libretexts.org The resulting imines can be isolated or used in situ for further reactions, such as reduction to form secondary amines (reductive amination). masterorganicchemistry.com

Enamine formation , in contrast, occurs when a secondary amine reacts with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org Since 1-(3-azidophenyl)methanamine is a primary amine, it will form an imine, not an enamine, upon reaction with a carbonyl compound. masterorganicchemistry.comwikipedia.org

While the azide group itself is not typically used in cross-coupling, its reduction product, 1,3-phenylenedimethanamine, possesses two primary amine functionalities that can participate in such reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.orgwikipedia.org

In this reaction, an amine is coupled with an aryl halide or triflate. organic-chemistry.org The primary amine on the benzylic carbon of the reduced product could, in principle, be coupled with an aryl halide. The reaction requires a palladium catalyst, a suitable phosphine ligand (such as XPhos or BINAP), and a base (e.g., sodium tert-butoxide or potassium phosphate). organic-chemistry.orgwikipedia.orgnih.gov The choice of ligand is critical and several "generations" of catalyst systems have been developed to broaden the scope and improve the efficiency of the reaction for various amine and aryl halide partners. wikipedia.org This powerful reaction provides a direct route to synthesize more complex arylamine structures. libretexts.org

| Palladium Source | Ligand | Base | Solvent | Coupling Partners | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | XPhos, SPhos, BINAP | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Aryl Halide/Triflate + Primary/Secondary Amine | organic-chemistry.orgnih.govnih.gov |

Orthogonal Reactivity and Selective Functionalization Strategies

Orthogonal reactivity refers to the ability to address one functional group in a molecule with a specific set of reagents and conditions without affecting another, chemically distinct functional group. In the case of 1-(3-azidophenyl)methanamine hydrochloride, the primary amine and the azide exhibit markedly different chemical behaviors, enabling a high degree of selective functionalization.

The primary aminomethyl group is a potent nucleophile and a base. It readily reacts with a wide array of electrophiles. In contrast, the azido (B1232118) group is generally non-nucleophilic and stable under many conditions used for amine modification. This difference in reactivity is the cornerstone of selective functionalization strategies for this compound. For instance, the amine can be selectively acylated or sulfonylated in the presence of the azide.

Table 1: Selective Reactions Targeting the Aminomethyl Group

| Reaction Type | Reagent Example | Product | Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | N-(3-azidobenzyl)acetamide | Base (e.g., triethylamine), aprotic solvent |

| Sulfonylation | Tosyl chloride | N-(3-azidobenzyl)-4-methylbenzenesulfonamide | Base (e.g., pyridine), CH2Cl2 |

Conversely, the azido group can undergo specific transformations that leave a protected or unprotected amine group intact. The most prominent of these are the Staudinger reaction (or ligation) and various forms of azide-alkyne cycloaddition ("click chemistry"). These reactions are highly chemoselective and bio-orthogonal, meaning they proceed under mild conditions without interfering with most other functional groups found in biological systems or complex molecules.

Table 2: Selective Reactions Targeting the Azido Group

| Reaction Type | Reagent Example | Product | Conditions |

|---|---|---|---|

| Staudinger Reduction | Triphenylphosphine, then H2O | 1-(3-aminophenyl)methanamine | THF/H2O |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Phenylacetylene, Cu(I) source | 1-(3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)phenyl)methanamine | t-BuOH/H2O |

This orthogonal reactivity allows for a modular approach to building complex molecules. One can first modify the amine, then perform a reaction on the azide, or vice-versa, by choosing the appropriate reaction conditions.

Tandem and Cascade Reactions Utilizing Both Functional Groups

Tandem and cascade reactions are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. The dual functionality of this compound makes it an intriguing substrate for such processes, where both the azide and the amine (or a derivative thereof) participate sequentially.

A notable example of a tandem reaction that can be initiated at the azide group is the Staudinger/aza-Wittig reaction. In this sequence, the azide first reacts with a phosphine (like triphenylphosphine) to form an iminophosphorane (the Staudinger reaction). This intermediate can then react with an intramolecular electrophile, such as an aldehyde or ketone, in an aza-Wittig reaction to form a new carbon-nitrogen double bond, typically within a cyclic structure.

For a derivative of 1-(3-azidophenyl)methanamine, a hypothetical cascade reaction could be designed. For example, if the aminomethyl group is first converted to an aldehyde, a subsequent intramolecular Staudinger/aza-Wittig reaction could lead to the formation of a dihydroisoquinoline ring system.

Table 3: Hypothetical Tandem Staudinger/Aza-Wittig Reaction

| Starting Material Derivative | Step 1: Staudinger Reaction | Intermediate | Step 2: Intramolecular Aza-Wittig | Final Product |

|---|

This strategy showcases how the two functional groups can be used in concert to rapidly build molecular complexity from a relatively simple starting material. The azide serves as a precursor to the reactive iminophosphorane, which then engages with a functionality derived from the original aminomethyl group. Such elegant reaction cascades are a testament to the synthetic utility of bifunctional molecules like 1-(3-azidophenyl)methanamine.

Role As a Versatile Chemical Building Block

Precursor for Complex Heterocyclic Systems

The dual functionality of 1-(3-azidophenyl)methanamine hydrochloride makes it a valuable precursor for synthesizing a wide array of complex heterocyclic structures. The azide (B81097) and aminomethyl groups can be selectively or sequentially reacted to build intricate molecular frameworks.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrimidines)

The presence of the azide and amine functionalities on the same molecule allows for the straightforward synthesis of important nitrogen-containing heterocycles like triazoles and pyrimidines.

Triazoles: The azide group is a key component in the Huisgen 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry." ugent.be This reaction involves the coupling of an azide with an alkyne to form a stable 1,2,3-triazole ring. This compound can react with various terminal or internal alkynes, typically under copper(I) catalysis (CuAAC), to produce 1,4-disubstituted 1,2,3-triazoles in high yields. nih.gov This method is highly efficient and compatible with a wide range of functional groups, making it a powerful tool for creating complex molecules. organic-chemistry.orgfrontiersin.org The aminomethyl group can be further functionalized before or after the triazole formation, adding another layer of molecular diversity.

Pyrimidines: Pyrimidine rings are commonly synthesized through the condensation of a three-carbon unit with a compound containing an N-C-N fragment, such as an amidine. bu.edu.egresearchgate.net The aminomethyl group of this compound can serve as a source of nitrogen for the pyrimidine ring. For instance, it can be converted into an amidine hydrochloride and then cyclized with a suitable 1,3-dicarbonyl compound or its equivalent to construct the pyrimidine core. google.comgoogle.com This approach allows for the incorporation of the 3-azidophenyl moiety into the final pyrimidine structure, which can then be used for further modifications via the azide group.

| Heterocycle | Synthetic Method | Key Reactants | Catalyst/Conditions | Product Type |

| 1,2,3-Triazole | Huisgen 1,3-Dipolar Cycloaddition (CuAAC) | This compound, Terminal Alkyne | Copper(I) salt (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1-(3-(1-Substituted-1H-1,2,3-triazol-4-yl)phenyl)methanamine |

| Pyrimidine | Condensation/Cyclization | N-C-N fragment (derived from the aminomethyl group), 1,3-Dicarbonyl compound | Acid or Base catalysis | 2,4,6-Trisubstituted Pyrimidine containing a 3-azidophenylmethyl group |

Construction of Fused and Bridged Ring Systems

Fused and bridged ring systems are complex three-dimensional structures prevalent in natural products and pharmaceuticals. youtube.comyoutube.com The distinct reactivity of the amine and azide groups in this compound can be exploited to build these sophisticated architectures.

A synthetic strategy could involve an intramolecular reaction where both functional groups participate in ring formation. For example, the aminomethyl group could be acylated with a molecule also containing an alkyne. Subsequent intramolecular Huisgen cycloaddition between the azide and the newly introduced alkyne would generate a fused heterocyclic system. This approach provides a pathway to novel tetracyclic or pentacyclic ring systems. researchgate.net

Alternatively, the compound can be used to link two different ring systems, creating a bridged structure. The amine could react with one molecular fragment and the azide with another, leading to the formation of complex, multi-component assemblies. iupac.org

Integration into Polymeric and Supramolecular Architectures

The ability of this compound to participate in highly efficient and specific reactions makes it an excellent candidate for incorporation into larger molecular assemblies like polymers and supramolecular structures.

Monomer for Polymer Synthesis via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool in polymer science for creating well-defined polymers and functional materials. ugent.be The azide group of this compound allows it to act as a monomer in polymerization reactions.

When reacted with molecules containing two or more alkyne groups, it can participate in step-growth polymerization to form polymers with triazole linkages in the main chain. eijppr.com This method allows for the synthesis of functional polymers with precisely controlled structures. mdpi.com Furthermore, the aminomethyl group remains available for post-polymerization modification, enabling the attachment of other functional moieties or cross-linking of the polymer chains. This versatility is crucial for developing advanced materials for various applications. nih.gov

| Polymerization Technique | Co-monomer Type | Resulting Polymer Structure | Key Features |

| Step-Growth Polymerization (via CuAAC) | Di-alkyne or Multi-alkyne functionalized molecules | Linear or cross-linked polymer with a backbone containing 1,2,3-triazole rings | High efficiency, mild reaction conditions, potential for post-polymerization modification via the amine group. |

| Grafting onto existing polymers | Alkyne-functionalized polymer backbone | Polymer with pendant 3-(aminomethyl)phenyl groups attached via a triazole linker | Allows for the introduction of primary amine functionality onto a variety of polymer scaffolds. |

Scaffolds for Supramolecular Assembly

Supramolecular chemistry involves the organization of molecules into larger structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. thno.org this compound possesses several features that make it a suitable scaffold for supramolecular assembly.

The phenyl ring can participate in π-π stacking interactions with other aromatic systems. The aminomethyl group and the hydrochloride salt can act as hydrogen bond donors, while the azide group can act as a hydrogen bond acceptor. These interactions can direct the self-assembly of the molecule into well-ordered, higher-order structures like sheets, fibers, or gels. nih.gov The ability to form such organized assemblies is of great interest for applications in materials science and biomedicine. nih.gov

Enabling Fragment-Based Synthesis and Chemical Library Generation

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. nih.govnih.gov This approach uses small, low-complexity molecules ("fragments") that bind weakly to a biological target. mdpi.com These initial hits are then optimized and grown into more potent drug candidates. drugdiscoverychemistry.com

This compound is an excellent candidate for a fragment library due to its adherence to the "Rule of Three"—a set of guidelines for desirable fragment properties (e.g., molecular weight < 300 Da). mdpi.com More importantly, its two distinct and highly reactive functional groups provide clear vectors for chemical elaboration. nih.gov

The azide and amine groups serve as versatile handles for generating large and diverse chemical libraries. chemrxiv.org Using high-throughput synthesis techniques, the azide can be reacted with a wide array of alkynes via click chemistry, while the amine can be coupled with various carboxylic acids, sulfonyl chlorides, or isocyanates. This combinatorial approach allows for the rapid generation of thousands of distinct compounds from a single, versatile core structure, significantly accelerating the drug discovery process.

| Functional Group | Reaction Type | Reagent Class | Resulting Moiety |

| Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkynes | 1,2,3-Triazole |

| Amine | Amide Coupling | Carboxylic Acids, Acid Chlorides | Amide |

| Amine | Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamide |

| Amine | Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |

| Amine | Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea |

Strategic Intermediate in Total Synthesis Pathways

The strategic value of this compound is particularly evident in its application as a key intermediate in the total synthesis of complex molecules. Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, often requires the use of carefully designed building blocks that can introduce specific functionalities at precise stages of the synthetic route. The dual-functional nature of this compound allows it to serve as a linchpin, connecting different fragments of a target molecule or introducing key pharmacophores.

While specific, publicly documented total synthesis pathways explicitly starting from this compound are not extensively detailed in readily available literature, its potential as a strategic intermediate can be illustrated through its role in the synthesis of complex heterocyclic systems. The aminomethyl group can be acylated or alkylated to build one part of a molecule, while the azide group is carried through several synthetic steps, masked and unreactive, until it is needed for a crucial bond-forming reaction, such as a cycloaddition to form a triazole ring. This strategy is particularly powerful in the synthesis of novel pharmaceutical candidates where the triazole moiety can act as a stable, aromatic linker or a key interacting element with a biological target.

For instance, in the theoretical construction of a complex bioactive molecule, this compound could be envisaged to react via its primary amine with a carboxylic acid-containing fragment to form an amide bond. This newly formed, more complex intermediate, still bearing the latent azide functionality, could then undergo a click reaction with a terminal alkyne-containing fragment. This convergent approach, where two complex molecular fragments are joined in a single, high-yielding step, is a hallmark of an efficient total synthesis.

The table below outlines the key reactive sites of this compound and the types of reactions they can undergo, highlighting its versatility as a strategic intermediate.

| Functional Group | Position | Potential Reactions | Resulting Structures |

| Primary Amine (-NH2) | Methanamine | Acylation, Alkylation, Reductive Amination, Sulfonylation | Amides, Secondary/Tertiary Amines, Substituted Amines, Sulfonamides |

| Azide (-N3) | Phenyl Ring | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Staudinger Reduction, [3+2] Cycloadditions | 1,2,3-Triazoles, Primary Amines, Other N-Heterocycles |

This strategic utility allows for the efficient assembly of molecular architectures that would be challenging to construct using other methods. The ability to introduce a triazole ring, a common scaffold in medicinal chemistry, late in a synthetic sequence is particularly advantageous as it is a robust and highly functional group.

Theoretical and Computational Chemistry Studies of 1 3 Azidophenyl Methanamine Hydrochloride and Its Derivatives

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate bonding patterns, molecular orbital energies, and reactivity indicators for compounds like 1-(3-Azidophenyl)methanamine hydrochloride. nih.govmdpi.comresearchgate.net

DFT calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov For aromatic azides, the HOMO is often associated with the π-system of the phenyl ring, while the LUMO can be localized on the azido (B1232118) group, making it susceptible to nucleophilic attack or cycloaddition reactions.

Natural Bond Orbital (NBO) analysis, a technique often paired with DFT, can be used to study charge distribution and specific bonding interactions. nih.gov In this compound, NBO analysis would reveal the charge distribution across the phenyl ring, the azido group (N₃), and the methanamine hydrochloride moiety (-CH₂NH₃⁺Cl⁻). The azido group is known for its unique electronic structure, with a delocalized π-system across the three nitrogen atoms. DFT calculations can quantify the bond orders and atomic charges, revealing the partial positive charge on the central nitrogen and negative charges on the terminal nitrogens. nih.gov

Quantum chemical parameters derived from DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), provide a quantitative measure of the molecule's reactivity. mdpi.commdpi.com These descriptors are invaluable for understanding the molecule's behavior in different chemical environments.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar organic azides.

| Descriptor | Symbol | Hypothetical Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Chemical stability and reactivity |

| Electronegativity | χ | 3.85 eV | Measure of attracting electrons |

| Chemical Hardness | η | 2.65 eV | Resistance to change in electron distribution |

Conformational Analysis and Molecular Dynamics (MD) Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in space. researchgate.net For this compound, key flexible bonds include the C-C bond between the phenyl ring and the methanamine group, and the C-N bond of the azido group.

Computational methods can map the potential energy surface by systematically rotating these bonds to find energy minima, which correspond to stable conformers. researchgate.net Low-temperature NMR studies on similar molecules have been used to experimentally determine the energy barriers between different conformers, providing data to validate computational results. researchgate.net

Molecular Dynamics (MD) simulations offer a more dynamic picture by simulating the atomic motions of the molecule over time, often in the presence of solvent molecules like water. mdpi.comdovepress.com An MD simulation can reveal how the molecule explores different conformational states, the stability of these states, and how it interacts with its environment. nih.govmdpi.com For this compound in an aqueous solution, MD simulations could track the interactions between the ammonium (B1175870) and chloride ions with water molecules, as well as the flexibility of the azidomethyl side chain. mdpi.com Such simulations are crucial for understanding how the molecule behaves in a biological context, for instance, when approaching a target protein. researchgate.net The stability of the system during the simulation can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD). mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as bond stretching or bending. mdpi.com For this compound, a prominent and characteristic peak is the asymmetric stretching of the azido group (N₃), which is computationally and experimentally observed around 2100 cm⁻¹. mdpi.com Other predictable vibrations include C-H stretches of the aromatic ring and the aminomethyl group, and N-H bends from the ammonium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical chemical shifts can be obtained. nih.govnih.gov These predictions are highly valuable for assigning peaks in experimental spectra, especially for complex molecules. mdpi.com The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C often achievable when conformational isomers are considered. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data Note: Experimental values are typical ranges for the functional groups listed.

| Parameter | Functional Group | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| IR Frequency | Azide (B81097) (N₃) Asymmetric Stretch | 2105 cm⁻¹ | 2095 - 2140 cm⁻¹ |

| Aromatic C-H Stretch | 3050 cm⁻¹ | 3010 - 3100 cm⁻¹ | |

| Aliphatic C-H Stretch | 2960 cm⁻¹ | 2850 - 3000 cm⁻¹ | |

| ¹³C NMR Shift | Aromatic C-N₃ | 141 ppm | 138 - 142 ppm |

| Aromatic C-H | 115 - 130 ppm | 110 - 135 ppm | |

| Methylene (B1212753) (-CH₂-) | 44 ppm | 40 - 48 ppm | |

| ¹H NMR Shift | Aromatic H | 7.1 - 7.4 ppm | 7.0 - 7.5 ppm |

Quantitative Structure-Activity Relationships (QSAR) in Model Systems (purely theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used primarily in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov A QSAR study on derivatives of 1-(3-Azidophenyl)methanamine would be a theoretical exercise to predict their potential biological activity in a model system.

The process involves several steps:

Dataset Assembly: A series of derivatives of the parent molecule would be designed in silico by modifying substituents on the phenyl ring or the amine.

Descriptor Calculation: For each designed molecule, a large number of molecular descriptors are calculated. nih.gov These are numerical values that encode different aspects of the molecule's structure and properties, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) features. mdpi.commdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that relates a selection of the most relevant descriptors to a hypothetical biological activity (e.g., inhibitory concentration). mdpi.commdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques such as cross-validation and by using an external set of molecules not included in the model-building process. nih.govnih.gov

A hypothetical QSAR equation might look like: Log(Activity) = c₀ + c₁(PSA) + c₂(LogP) + c₃(Dipole Moment)

Where PSA (Polar Surface Area) and LogP (lipophilicity) are key descriptors. Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Applications in Chemical Biology and Advanced Research Tool Development Strictly Non Clinical

Development of Bioconjugation Reagents

The dual functionality of 1-(3-azidophenyl)methanamine hydrochloride makes it a key component in the field of bioconjugation, which involves linking molecules to biomacromolecules such as proteins or nucleic acids.

The compound is instrumental in constructing heterobifunctional linkers for bioorthogonal chemistry—reactions that can occur in complex biological environments without interfering with native biochemical processes. wikipedia.org The azide (B81097) group is particularly well-suited for this purpose as it is small, metabolically stable, and absent in most biological systems. wikipedia.org

The primary amine of this compound can be readily acylated or otherwise modified to attach it to another molecule of interest. The terminal azide group is then available for highly specific ligation reactions. Two prominent examples of such bioorthogonal reactions are:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free "click chemistry" reaction where the azide reacts with a strained cyclooctyne (B158145) to form a stable triazole linkage. nih.govnih.gov This reaction is valued for its high efficiency and biocompatibility, as it avoids the cellular toxicity associated with copper catalysts. nih.gov

Staudinger Ligation : In this reaction, the azide reacts with a specifically engineered triarylphosphine to form a stable amide bond. wikipedia.org This method is highly selective, as both azides and phosphines are absent from living systems. wikipedia.org

The use of this compound as a precursor for these linkers enables the precise and stable connection of reporter molecules, affinity tags, or other chemical probes to biomolecules for research applications.

| Bioorthogonal Reaction | Reacting Partner for Azide | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | Copper-free, high reaction rate, forms stable triazole. nih.govnih.gov |

| Staudinger Ligation | Triarylphosphine | Forms stable amide bond, reactants are abiotic. wikipedia.org |

Affinity probes are chemical tools designed to selectively bind to a specific protein or other biomolecular target. frontiersin.org this compound serves as a crucial building block in the synthesis of photoaffinity probes. enamine.net In this context, the compound acts as a "photocrosslinker." enamine.net

The synthesis strategy involves incorporating the 3-azidobenzyl moiety into a ligand that has a known affinity for a target protein. nih.gov The primary amine of the hydrochloride allows for straightforward synthetic attachment to the ligand scaffold. Upon binding of the ligand to the target, the probe is irradiated with UV light. researchgate.net This activates the aryl azide, which typically forms a highly reactive nitrene intermediate. researchgate.netmdpi.com This transient species can then form a covalent bond with nearby amino acid residues at the binding site, permanently labeling the target protein. enamine.netnih.gov This technique is a powerful method for identifying ligand-binding sites and discovering new protein targets. enamine.net

Construction of Fluorescent and Spin-Labeled Probes (non-clinical)

The compound is also used to synthesize probes that carry a reporter group, such as a fluorophore or a spin label, for detection and analysis. The synthetic utility of the primary amine allows it to be covalently attached to a fluorescent dye or a stable radical molecule used in electron paramagnetic resonance (EPR) spectroscopy. The azide functional group then provides the means to attach this entire construct to a target molecule through the bioorthogonal or photochemical methods described above.

For example, a fluorescent dye can be modified with an activated ester that reacts with the amine of this compound. The resulting fluorescent-azide conjugate can then be used in SPAAC reactions to label alkyne-modified biomolecules, enabling their visualization in research settings.

Use in Macromolecular Assembly and Cross-linking Studies (non-clinical)

Understanding the three-dimensional organization of macromolecules and their complexes is fundamental in chemical biology. Aryl azide-containing cross-linking agents derived from this compound are used to study these interactions. nih.gov

In these studies, the compound can be used to synthesize homobifunctional or heterobifunctional cross-linkers. For instance, two molecules of 1-(3-azidophenyl)methanamine could be joined by a spacer of a specific length. When this reagent is introduced to a protein complex and irradiated, the two azide groups can covalently link adjacent proteins or different domains of the same protein, providing spatial information about their proximity. This photo-cross-linking approach helps to map protein-protein interaction interfaces and investigate the structure of large macromolecular assemblies. enamine.net

Tool for Mechanistic Studies in Biological Systems (chemical aspects only)

Photoaffinity labeling (PAL) using probes derived from this compound is a key technique for elucidating the chemical mechanisms of molecular recognition. enamine.net By covalently tagging the binding site of a ligand on its target protein, researchers can identify the specific amino acids involved in the interaction. nih.gov

After photo-cross-linking, the target protein is typically isolated and subjected to proteolytic digestion. The resulting peptides are then analyzed by mass spectrometry. The peptide fragment that has been covalently modified by the probe can be identified, and further analysis can pinpoint the exact amino acid residue that formed the bond. nih.gov This information provides high-resolution chemical detail about the binding event, defining the specific molecular contacts between a small molecule and its protein target. nih.gov For example, studies have used this method to identify threonine and tyrosine residues as the specific points of covalent attachment within a binding site. nih.gov

| Application Area | Role of this compound | Information Gained (Chemical Aspect) |

| Affinity Probe Design | Precursor for photo-reactive moiety. nih.gov | Covalent modification of target binding sites. |

| Cross-linking Studies | Building block for photo-activated cross-linkers. nih.gov | Proximity data between interacting macromolecules. |

| Mechanistic Studies | Component of photoaffinity labels. nih.gov | Identification of specific amino acid residues at a binding interface. nih.gov |

Precursor in Materials Science Research (non-physical properties)

Beyond chemical biology, the reactivity of this compound makes it a useful precursor in materials science for the chemical modification of surfaces and polymers. The amine group can be used to anchor the molecule to materials that have surface carboxyl groups (via amide bond formation) or other reactive functionalities.

Once anchored, the azide group faces outward and can be used for subsequent chemical modifications. For example, a surface functionalized with these molecules can be patterned by selectively irradiating certain areas with UV light through a mask. The activated nitrenes in the exposed regions can react to alter the surface chemistry or to covalently attach other molecules, while the unexposed azide groups remain intact for other chemical transformations, such as click chemistry. This allows for the creation of multifunctional surfaces with controlled chemical properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise molecular structure of 1-(3-Azidophenyl)methanamine hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

Given the structure of this compound, a predictable pattern of signals can be anticipated in its ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum is expected to show complex signals corresponding to the four protons on the metasubstituted benzene (B151609) ring. The benzylic methylene (B1212753) protons (-CH₂) would likely appear as a singlet, while the amine protons (-NH₃⁺) may present as a broad signal. In the ¹³C NMR spectrum, distinct signals for each of the seven carbon atoms are expected, with chemical shifts influenced by their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

| Atom Type | Atoms | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic C-H | 7.0 - 7.5 | Multiplet |

| ¹H NMR | Benzylic -CH₂- | ~4.1 | Singlet |

| ¹H NMR | Ammonium (B1175870) -NH₃⁺ | ~8.5 | Broad Singlet |

| ¹³C NMR | Aromatic C-N₃ | ~140 | - |

| ¹³C NMR | Aromatic C-CH₂ | ~135 | - |

| ¹³C NMR | Aromatic C-H | 118 - 130 | - |

| ¹³C NMR | Benzylic -CH₂- | ~45 | - |

To unambiguously assign all proton and carbon signals and confirm the compound's constitution, multi-dimensional NMR experiments are employed. wikipedia.org These techniques correlate signals across two dimensions, revealing interactions between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to establish the connectivity between adjacent protons on the aromatic ring. Cross-peaks in the COSY spectrum would identify which aromatic protons are neighbors, confirming the 1,3- (meta) substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each aromatic proton signal to its corresponding carbon signal and the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between ¹H and ¹³C nuclei. HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the benzylic protons to the adjacent aromatic carbons (C1, C2, C6), confirming the attachment of the aminomethyl group to the ring.

Isotopic labeling involves the strategic incorporation of NMR-active isotopes, such as ¹³C or ¹⁵N, into the molecule. While more commonly used for large biomolecules, this technique could be applied to this compound for specific research purposes. For example, synthesizing the compound with a ¹⁵N-labeled azido (B1232118) group would allow for direct observation of the nitrogen nuclei in this functional group via ¹⁵N NMR spectroscopy. This could provide insights into the electronic structure of the azide (B81097) and its interactions. Similarly, ¹³C labeling of a specific carbon, such as the benzylic carbon, would enhance its signal, facilitating detailed relaxation or binding studies.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

HRMS can measure the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of the compound. For this compound, HRMS would be used to measure the exact mass of the cation, [C₇H₉N₄]⁺. The experimentally measured mass would be compared to the theoretically calculated mass to confirm the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 2: Predicted HRMS Data for the 1-(3-Azidophenyl)methanamine Cation

| Ionic Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₉N₄⁺ | 149.08217 |

In mass spectrometry, molecules are often fragmented into smaller, characteristic pieces. The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the structure. The fragmentation of 1-(3-Azidophenyl)methanamine would be expected to follow predictable pathways based on its functional groups. libretexts.org

A primary and highly characteristic fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. researchgate.net Another common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of a stable tropylium-like ion or related structures. miamioh.edu Analysis of these key fragments helps to verify the presence and location of both the azido and aminomethyl groups on the phenyl ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-(3-Azidophenyl)methanamine

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 148 | [C₇H₈N₄]⁺˙ (Molecular Ion) | - |

| 120 | [C₇H₈N₂]⁺˙ | N₂ |

| 119 | [C₇H₇N₂]⁺ | ˙NH₂ |

| 91 | [C₆H₅N]⁺˙ | N₂, HCN |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. Each functional group has characteristic vibrational frequencies, making these techniques ideal for identifying the functional groups present in this compound.

The most prominent and diagnostic feature in the vibrational spectrum would be the strong, sharp absorption band corresponding to the asymmetric stretching of the azide (-N₃) group, typically appearing around 2100 cm⁻¹. irdg.org The ammonium salt (-NH₃⁺) would be identified by broad stretching bands in the 3000-2500 cm⁻¹ region and bending vibrations around 1600-1500 cm⁻¹. The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching vibrations between 1600 and 1450 cm⁻¹, and out-of-plane C-H bending bands below 900 cm⁻¹, which can help confirm the meta-substitution pattern. FTIR and Raman are complementary techniques; for instance, the symmetric azide stretch, which is often weak in the FTIR spectrum, can be strong in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Medium |

| N-H Stretch | -NH₃⁺ | 3000 - 2500 | Broad, Strong |

| Asymmetric N=N=N Stretch | -N₃ | 2160 - 2100 | Strong, Sharp |

| N-H Bend | -NH₃⁺ | 1600 - 1500 | Medium |

| Aromatic C=C Stretch | Aryl | 1600 - 1450 | Medium-Strong |

| Symmetric N=N=N Stretch | -N₃ | 1350 - 1170 | Weak (FTIR), Strong (Raman) |

| Aromatic C-H Out-of-Plane Bend | Aryl (m-substituted) | 900 - 690 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays is collected and analyzed to generate a detailed model of the crystal lattice and the molecular structure of the compound within it.

For this compound, a successful crystallographic analysis would yield critical information, including:

Crystal System and Space Group: These parameters describe the symmetry of the unit cell, the fundamental repeating unit of the crystal.

Unit Cell Dimensions: The precise lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) would be determined.

Atomic Coordinates: The exact position (x, y, z coordinates) of each atom in the molecule would be defined, allowing for the calculation of bond lengths, bond angles, and torsion angles.

Molecular Conformation: The study would reveal the preferred spatial orientation of the azidophenyl group relative to the methanamine hydrochloride moiety.

Intermolecular Interactions: The analysis would identify and characterize non-covalent interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules are packed in the crystal lattice.

Despite the power of this technique, specific crystallographic data for this compound, including its crystal structure, has not been reported in the accessible scientific literature. Therefore, no experimental data table can be provided at this time.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of a chemical compound and for separating it from any impurities, byproducts, or isomers. In HPLC, the compound of interest is dissolved in a solvent and passed through a column packed with a stationary phase. The separation is achieved based on the differential interactions of the components of the sample with the stationary and mobile phases.

A validated HPLC method for this compound would be crucial for quality control, ensuring the identity and purity of the substance. Such a method would typically define:

Column: The type of stationary phase (e.g., C18), dimensions, and particle size.

Mobile Phase: The composition and gradient or isocratic elution profile of the solvents used.

Flow Rate: The speed at which the mobile phase is pumped through the column.

Detection: The wavelength used for UV detection or the parameters for other detectors like mass spectrometry (MS).

Retention Time: The characteristic time it takes for the compound to travel through the column, which helps in its identification.

This method would allow for the quantification of the main compound and the detection of any related substances, such as precursors from the synthesis or potential degradation products. However, specific HPLC methods developed for the purity assessment or isomer separation of this compound are not available in published literature. Consequently, a data table with specific research findings on its chromatographic behavior cannot be compiled.

Hypothetical HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | e.g., C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | e.g., 0.1% Formic acid in Water |

| Mobile Phase B | e.g., Acetonitrile |

| Gradient | Data not available |

| Flow Rate | e.g., 1.0 mL/min |

| Column Temperature | e.g., 25 °C |

| Detection Wavelength | e.g., 254 nm |

| Retention Time | Data not available |

| Purity (%) | Data not available |